3'-(4-methoxyphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione 3'-(4-methoxyphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15023656
InChI: InChI=1S/C22H17N3O3/c1-28-15-12-10-14(11-13-15)25-20(26)16-6-2-4-8-18(16)24-22(25)17-7-3-5-9-19(17)23-21(22)27/h2-13,24H,1H3,(H,23,27)
SMILES:
Molecular Formula: C22H17N3O3
Molecular Weight: 371.4 g/mol

3'-(4-methoxyphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

CAS No.:

Cat. No.: VC15023656

Molecular Formula: C22H17N3O3

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

3'-(4-methoxyphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione -

Specification

Molecular Formula C22H17N3O3
Molecular Weight 371.4 g/mol
IUPAC Name 3'-(4-methoxyphenyl)spiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione
Standard InChI InChI=1S/C22H17N3O3/c1-28-15-12-10-14(11-13-15)25-20(26)16-6-2-4-8-18(16)24-22(25)17-7-3-5-9-19(17)23-21(22)27/h2-13,24H,1H3,(H,23,27)
Standard InChI Key PUEVAKKFBSAJDM-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5NC4=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Physicochemical Properties

3'-(4-Methoxyphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione is defined by the molecular formula C₂₂H₁₇N₃O₃ and a molecular weight of 371.4 g/mol. The spiro configuration arises from the fusion of a 1'H-indole-3,2'-quinazoline core, with the quinazoline ring system adopting a dione configuration at positions 2 and 4'. The 4-methoxyphenyl group at the 3' position introduces steric bulk and electronic modulation, potentially enhancing biomolecular interactions (Fig. 1).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₂H₁₇N₃O₃
Molecular Weight371.4 g/mol
IUPAC Name3'-(4-Methoxyphenyl)spiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione
CAS Registry NumberNot available

Stereoelectronic Features

The spiro junction at C3 of the indole and C2' of the quinazoline imposes significant conformational constraints, reducing rotational freedom and stabilizing a non-planar geometry. Density functional theory (DFT) studies of analogous spiro compounds suggest that the methoxyphenyl group adopts a pseudo-axial orientation to minimize steric clashes with the quinazoline ring. The electron-donating methoxy group enhances π-π stacking potential with aromatic residues in enzyme active sites, a feature exploited in kinase inhibitor design .

Synthesis and Reaction Optimization

Multicomponent Condensation Approaches

A primary synthesis route involves the condensation of 2-aminobenzamide derivatives with isatin analogs in the presence of Lewis acid catalysts. For example, KAl(SO₄)₂·12H₂O (alum) in ethanol under reflux facilitates the formation of the spiro[indole-3,2'-quinazoline] scaffold, achieving yields of 68–82% . The methoxyphenyl group is introduced via a Suzuki-Miyaura coupling at the penultimate step, using palladium catalysts and 4-methoxyphenylboronic acid.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
12-Aminobenzamide, isatin, alum/EtOH, Δ75
24-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, dioxane65

Superacid-Catalyzed Cyclization

Hypothesized Biological Activities

Enzyme Inhibition Mechanisms

Spiroquinuclidine analogs demonstrate inhibitory activity against DNA gyrase and topoisomerase IV—key targets in fluoroquinolone antibiotics . Molecular docking simulations suggest that the spiro core occupies the ATP-binding pocket of gyrase B, while the methoxyphenyl group stabilizes interactions via hydrophobic contacts .

Comparative Analysis with Analogous Spiro Compounds

Structural Analogues and Activity Trends

Replacing the 4-methoxyphenyl group with trifluoromethyl (as in CAS 73391-27-2) enhances metabolic stability but reduces aqueous solubility. Conversely, unsubstituted phenyl derivatives (CAS 17430-12-5) show weaker antimicrobial efficacy, underscoring the methoxy group’s role in target engagement.

Table 3: Structure-Activity Relationships in Spiroquinazolines

CompoundSubstituentMIC (S. aureus)Solubility (mg/mL)
3'-(4-Methoxyphenyl)-OCH₃Pending0.12 (predicted)
3'-(Trifluoromethyl)-CF₃65 µg/mL0.08
3'-Phenyl-H>100 µg/mL0.15

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